Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt
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Overview
Description
Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt is a chemical compound with the molecular formula C9H7Cl2N4NaO3S and a molecular weight of 345.13 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2-amino-benzenesulfonic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the formation of the monosodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the triazine ring are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium carbonate, morpholine, and other nucleophiles. The reactions are typically carried out in solvents such as dioxane and water, under controlled temperature conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with morpholine can yield morpholine-substituted triazine derivatives .
Scientific Research Applications
Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound has been studied for its antimicrobial properties against bacteria and fungi.
Medicine: Research has explored its potential use in developing new pharmaceuticals.
Industry: It is used in the manufacture of textiles and as an anti-bacterial agent in various products.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. The triazine ring structure allows it to bind to enzymes and disrupt their function, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt
- 4-Amino-benzenesulfonic acid monosodium salt
Uniqueness
Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt is unique due to its specific substitution pattern on the benzene ring and the triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
41642-95-9 |
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Molecular Formula |
C9H6Cl2N5NaO3S |
Molecular Weight |
358.14 g/mol |
IUPAC Name |
sodium;2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C9H7Cl2N5O3S.Na/c10-7-14-8(11)16-9(15-7)13-4-1-2-6(5(12)3-4)20(17,18)19;/h1-3H,12H2,(H,17,18,19)(H,13,14,15,16);/q;+1/p-1 |
InChI Key |
HULKAUGXHGFZSY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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